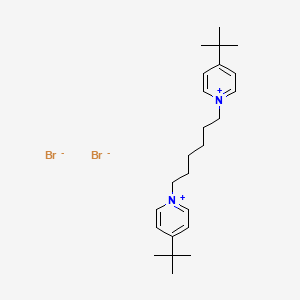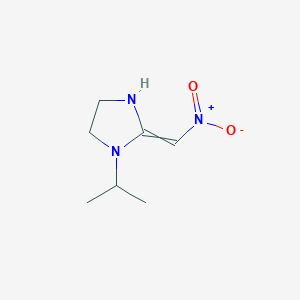
Gallium--oxomolybdenum (1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Gallium–oxomolybdenum (1/1) is a compound that combines the elements gallium and molybdenum in a specific stoichiometric ratio
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Gallium–oxomolybdenum (1/1) can be synthesized through various methods, including solid-state reactions and hydrothermal synthesis. One common approach involves reacting gallium oxide with molybdenum oxide at high temperatures. The reaction typically takes place in a controlled atmosphere to prevent oxidation or reduction of the reactants. The reaction conditions, such as temperature and pressure, are carefully optimized to ensure the formation of the desired compound.
Industrial Production Methods
In an industrial setting, the production of gallium–oxomolybdenum (1/1) may involve large-scale solid-state reactions or chemical vapor deposition techniques. These methods allow for the production of high-purity compounds with consistent properties. The choice of method depends on the desired application and the required purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Gallium–oxomolybdenum (1/1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the specific chemical environment and the presence of other reagents.
Common Reagents and Conditions
Oxidation Reactions: Gallium–oxomolybdenum (1/1) can be oxidized using strong oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions typically occur under acidic or basic conditions.
Reduction Reactions: Reduction of gallium–oxomolybdenum (1/1) can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions are often carried out in an inert atmosphere to prevent unwanted side reactions.
Substitution Reactions: Substitution reactions involve the replacement of one or more atoms in the compound with other atoms or groups. These reactions can be facilitated by using appropriate catalysts and reaction conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce higher oxidation state compounds, while reduction reactions may yield lower oxidation state compounds or elemental forms of the constituent elements.
Wissenschaftliche Forschungsanwendungen
Gallium–oxomolybdenum (1/1) has a wide range of scientific research applications due to its unique properties. Some of the key applications include:
Chemistry: In chemistry, gallium–oxomolybdenum (1/1) is used as a catalyst in various organic and inorganic reactions. Its ability to facilitate redox reactions makes it valuable in synthetic chemistry.
Biology: In biological research, this compound is studied for its potential antimicrobial and anticancer properties. Its ability to interfere with cellular processes makes it a candidate for drug development.
Medicine: Gallium–oxomolybdenum (1/1) is explored for its potential use in medical imaging and as a therapeutic agent. Its unique chemical properties allow it to target specific biological pathways.
Industry: In industrial applications, this compound is used in the production of advanced materials, such as semiconductors and optoelectronic devices
Wirkmechanismus
The mechanism by which gallium–oxomolybdenum (1/1) exerts its effects is complex and involves multiple pathways. In biological systems, it can mimic the behavior of essential metals like iron, disrupting cellular processes that depend on metal ions. This disruption can lead to the inhibition of bacterial growth or the induction of cell death in cancer cells. The compound’s ability to participate in redox reactions also plays a crucial role in its mechanism of action.
Vergleich Mit ähnlichen Verbindungen
Gallium–oxomolybdenum (1/1) can be compared with other similar compounds, such as gallium oxide and molybdenum oxide. While these compounds share some properties, gallium–oxomolybdenum (1/1) exhibits unique characteristics due to the combination of gallium and molybdenum. For example, it may have different catalytic properties or biological activities compared to its individual components.
List of Similar Compounds
- Gallium oxide
- Molybdenum oxide
- Gallium sulfide
- Molybdenum sulfide
Eigenschaften
CAS-Nummer |
61393-70-2 |
|---|---|
Molekularformel |
GaMoO |
Molekulargewicht |
181.67 g/mol |
InChI |
InChI=1S/Ga.Mo.O |
InChI-Schlüssel |
XFFMNEQIVFERIU-UHFFFAOYSA-N |
Kanonische SMILES |
O=[Mo].[Ga] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


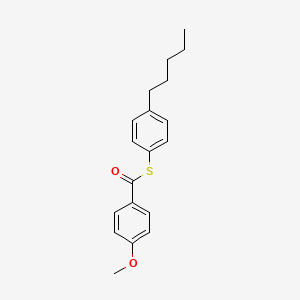

![2-(4-Pentylbenzoyl)spiro[cyclopropane-1,2'-indene]-1',3'-dione](/img/structure/B14588962.png)
![4-[5-(2-Chlorophenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrrol-3-yl]pyridine](/img/structure/B14588968.png)
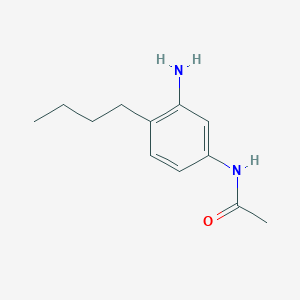
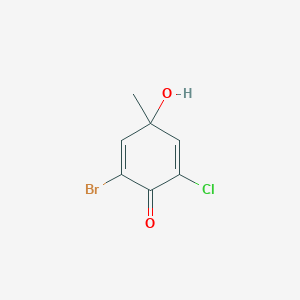

![4-[4-Methyl-3-(propylsulfanyl)phenoxy]benzonitrile](/img/structure/B14588987.png)
![2,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14588988.png)

![3-(4H-Furo[3,2-b]indol-2-yl)prop-2-enamide](/img/structure/B14589012.png)
![N-[4-(4-Methoxybenzoyl)-5-methyl-1H-pyrrol-3-yl]glycinamide](/img/structure/B14589017.png)
